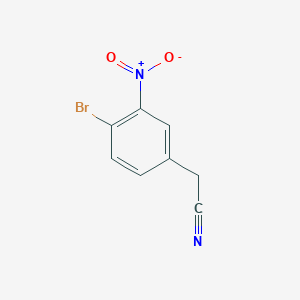
2-(4-Bromo-3-nitrophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-nitrophenyl)acetonitrile: is a chemical compound with the following structural formula:
C8H5BrN2O2
It consists of a benzene ring substituted with a bromine atom, a nitro group, and a cyano group. The compound is of interest due to its diverse applications in research and industry.
Preparation Methods
Synthetic Routes:: The synthesis of 2-(4-Bromo-3-nitrophenyl)acetonitrile involves the nitration of benzyl cyanide. Here’s a step-by-step procedure:
Nitration of Benzyl Cyanide:
Industrial Production:: Industrial-scale production methods may vary, but the synthetic route remains consistent.
Chemical Reactions Analysis
2-(4-Bromo-3-nitrophenyl)acetonitrile can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Reduction Reactions: Reduction of the nitro group can yield the corresponding amino compound.
Other Transformations: Depending on reaction conditions, it may undergo additional transformations.
Common reagents include reducing agents (such as hydrogen gas over a catalyst) and nucleophiles (such as amines).
Major products formed from these reactions include substituted derivatives of the parent compound.
Scientific Research Applications
2-(4-Bromo-3-nitrophenyl)acetonitrile finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functional materials and polymers.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to desired effects. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
While 2-(4-Bromo-3-nitrophenyl)acetonitrile is unique in its substitution pattern, similar compounds include:
2-(2-Bromo-4-nitrophenyl)acetonitrile: (CAS: 543683-48-3)
2-(3-Bromo-4-nitrophenyl)acetonitrile: (CAS: 124840-60-4)
4-Bromo-2-methyl-1-nitrobenzene: (CAS: 52414-98-9)
These compounds share common features but differ in substituent positions. Researchers explore their distinct properties and applications.
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-(4-bromo-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2 |
InChI Key |
UGPBJGWBPLUSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


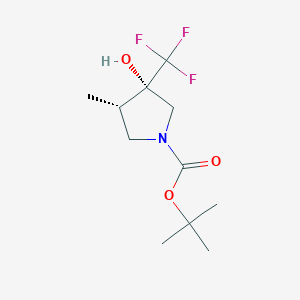
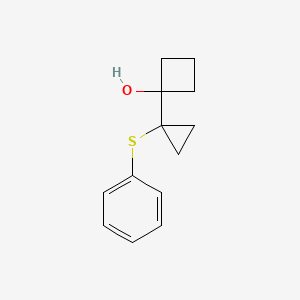

![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)
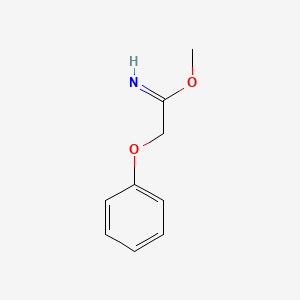

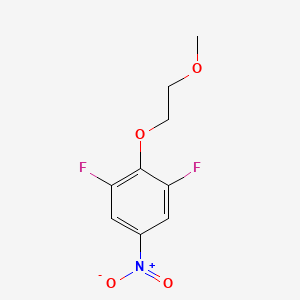
![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
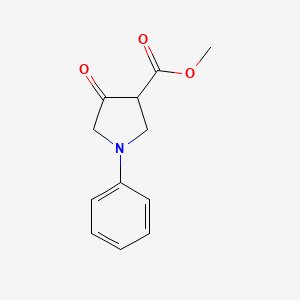
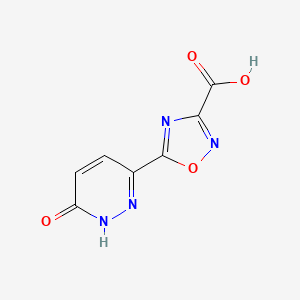


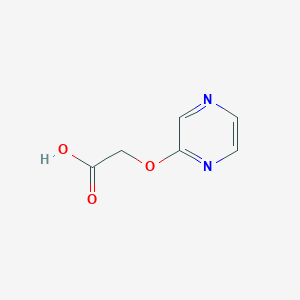
![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
